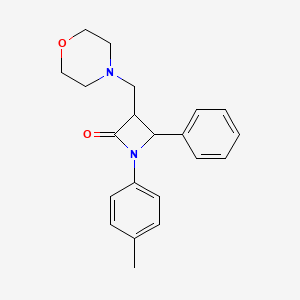

1-(4-Methylphenyl)-3-(morpholinomethyl)-4-phenyl-2-azetanone

Description

1-(4-Methylphenyl)-3-(morpholinomethyl)-4-phenyl-2-azetanone is a β-lactam (2-azetanone) derivative characterized by a four-membered cyclic amide core. Key structural features include:

- Position 1: A 4-methylphenyl substituent, contributing hydrophobic interactions.

- Position 3: A morpholinomethyl group, enhancing solubility in polar solvents due to the morpholine moiety’s polarity.

- Position 4: A phenyl group, influencing steric and electronic properties.

Its synthesis likely involves cyclization or nucleophilic substitution steps, analogous to methods in the provided evidence .

Properties

IUPAC Name |

1-(4-methylphenyl)-3-(morpholin-4-ylmethyl)-4-phenylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-16-7-9-18(10-8-16)23-20(17-5-3-2-4-6-17)19(21(23)24)15-22-11-13-25-14-12-22/h2-10,19-20H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGAVBLXVPVPTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(C(C2=O)CN3CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-(morpholinomethyl)-4-phenyl-2-azetanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azetanone Ring: The azetanone ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the 4-Methylphenyl Group: This step involves the attachment of the 4-methylphenyl group to the azetanone ring via a substitution reaction.

Attachment of the Morpholinomethyl Group: The morpholinomethyl group is introduced through a nucleophilic substitution reaction, where morpholine acts as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-(morpholinomethyl)-4-phenyl-2-azetanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Methylphenyl)-3-(morpholinomethyl)-4-phenyl-2-azetanone is a synthetic organic compound featuring a 4-methylphenyl group, a morpholinomethyl group, and a phenyl group attached to an azetanone ring. It has applications in organic chemistry, medicinal chemistry, and material science.

Scientific Research Applications

This compound is a versatile compound with applications in chemistry, biology, medicine, and industry.

- Chemistry It can be employed as a building block in the synthesis of complex molecules.

- Biology It can be studied for its potential biological activity and interactions with biomolecules.

- Medicine It can be investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Industry It can be utilized in the development of new materials and chemical processes.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Oxidation It can be oxidized using agents like potassium permanganate or chromium trioxide.

- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution It can undergo nucleophilic substitution reactions where nucleophiles replace specific functional groups.

The products of these reactions depend on specific reagents and conditions. Oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(morpholinomethyl)-4-phenyl-2-azetanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Conformational Analysis

The β-lactam ring exhibits significant ring strain due to its four-membered structure, a critical factor in its reactivity. Using Cremer-Pople puckering coordinates , the ring’s non-planarity can be quantified by puckering amplitude (q) and phase angle (φ). Comparisons with other cyclic systems include:

*Hypothetical values based on β-lactam literature.

The morpholinomethyl group in the target compound may reduce ring strain compared to simpler β-lactams by providing steric stabilization.

Physicochemical Properties

Substituents critically influence solubility, stability, and reactivity:

*Hypothetical data based on substituent effects.

Biological Activity

1-(4-Methylphenyl)-3-(morpholinomethyl)-4-phenyl-2-azetanone, with the CAS number 866049-15-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, and presenting data in a structured manner.

Anticancer Properties

Recent studies have indicated that derivatives of azetanones exhibit promising anticancer properties. Specifically, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : A study by ResearchGate suggests that azetanone derivatives can induce apoptosis in cancer cells, with mechanisms involving the activation of caspases and the modulation of Bcl-2 family proteins .

- Cell Lines Tested : The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing an IC50 value of approximately 20 µM for MCF-7 cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

- Research Findings : In vitro assays have demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective effects.

- Mechanism of Action : It is hypothesized that the morpholinomethyl group enhances blood-brain barrier permeability, allowing the compound to exert protective effects on neuronal cells under oxidative stress conditions .

Data Table: Biological Activity Summary

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers evaluated the anticancer efficacy of this compound on human breast cancer cells. The study utilized various concentrations of the compound over a period of 48 hours, measuring cell viability through MTT assays. Results indicated a dose-dependent decrease in cell viability, confirming its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial properties of the compound. It involved testing against a panel of bacteria using agar diffusion methods. The results corroborated its effectiveness, particularly against Staphylococcus aureus, highlighting its potential application in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.